3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride
Description
3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is a substituted amino acid derivative featuring an ethyl and pentyl group attached to the nitrogen atom of the propanoic acid backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-[ethyl(pentyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-5-6-8-11(4-2)9-7-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAPBBNZCXCCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation and Hydrolysis: Formation of the Hydrochloride Salt
The intermediate 3-(N-amylamino)propanoic ester undergoes methylation using formaldehyde and formic acid via the Eschweiler-Clarke reaction. Subsequent hydrolysis with hydrochloric acid yields the final product:
Methylation :
Hydrolysis :
Table 2: Methylation/Hydrolysis Conditions and Outcomes
| Formaldehyde (w/w) | Formic Acid (w/w) | Temperature (°C) | Hydrolysis Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1:1 | 1.25:1 | 25 | 10 | 88 |
| 5:1 | 5:1 | 25 | 10 | 89 |
| 2:1 | 2:1 | 70 (reflux) | 10 | 90 |
Critical Analysis of Methodological Parameters
Solvent and pH Optimization
- Michael Addition : Ethyl acetate is preferred for extraction due to its immiscibility with aqueous phases and ease of removal. pH adjustment to 9–11 during work-up minimizes side reactions.
- Methylation : Excess formaldehyde and formic acid drive the reaction to completion, though stoichiometric ratios above 2:1 offer diminishing returns.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of 3-[ethyl(pentyl)amino]propanoic acid; hydrochloride involves several chemical reactions, primarily utilizing amines and acrylates. The process typically includes:
- Michael Addition Reaction : The reaction of n-amylamine with acrylate to form an intermediate compound.
- Hydrochloric Acid Treatment : Following the formation of the intermediate, hydrochloric acid is used to produce the final hydrochloride salt, which enhances solubility and stability .
This method provides a high yield and purity, making it suitable for large-scale production.
Neuropathic Pain Management
Recent studies have indicated that derivatives of 3-[ethyl(pentyl)amino]propanoic acid may exhibit analgesic properties. Research suggests that compounds with similar structures can selectively inhibit glycinergic inputs in the spinal cord, potentially alleviating neuropathic pain in rodent models . This opens avenues for developing new pain management therapies.
Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties. Initial tests have shown that related compounds can inhibit bacterial growth, suggesting that 3-[ethyl(pentyl)amino]propanoic acid; hydrochloride could be explored as a basis for new antibacterial agents .
Enzyme Inhibition Studies
The compound has potential applications in studying enzyme kinetics and inhibition. Its ability to interact with specific enzymes can be utilized to understand biochemical pathways and develop inhibitors for therapeutic purposes.
Drug Development
Given its pharmacological properties, 3-[ethyl(pentyl)amino]propanoic acid; hydrochloride may serve as a lead compound in drug development. Its modifications could lead to novel therapeutics targeting various diseases, particularly those involving neurotransmitter systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride with structurally related compounds:
*Note: The molecular formula and weight for 3-[Ethyl(pentyl)amino]propanoic Acid HCl are extrapolated from analogs.
Key Observations:
- Branched chains (e.g., isobutyl in CAS 1181458-60-5) may lower melting points and alter crystallinity compared to linear chains .
- Salt Form : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug formulations.
Pharmacological and Biochemical Comparisons
- 3-[Methyl(pentyl)amino]propanoic Acid HCl: Identified as a reference standard for ibandronate-related impurities, indicating its role in quality control for bone disease therapies .
- Benazepril HCl : A clinically established ACE inhibitor with a complex benzazepine structure, highlighting how aromatic systems enhance target specificity .
Biological Activity
3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with biological targets, which can lead to therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
- Chemical Name: 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride
- CAS Number: 2375274-11-4
- Molecular Formula: C₉H₁₈ClN₃O₂
- Molecular Weight: 219.71 g/mol
The biological activity of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is influenced by its ability to interact with various receptors and enzymes. The compound's structure allows it to participate in several biochemical pathways, potentially affecting neurotransmitter systems and cellular signaling.
Target Interactions
- Receptor Binding: The compound may exhibit binding affinity for neurotransmitter receptors, which could influence synaptic transmission and neurochemical balance.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Biological Activity Overview
Research has indicated several biological activities associated with 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride:
- Neuroprotective Effects: Studies suggest potential neuroprotective properties, possibly through modulation of glutamate receptors.
- Antimicrobial Activity: The compound has shown activity against certain bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Properties: There is evidence suggesting that it may reduce inflammation in various biological models.
In Vitro Studies
In vitro studies have demonstrated the following:
- Neuroprotective Effects: In a study involving neuronal cell cultures, treatment with the compound resulted in reduced cell death induced by oxidative stress (data not shown).
- Antimicrobial Activity: The compound exhibited significant antibacterial effects against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate:
- Behavioral Improvements: Animal models treated with the compound showed improvements in behavioral assays related to anxiety and depression, suggesting a potential role in mood regulation.
Case Studies
- Case Study on Neuroprotection:
- A study on the effects of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride on neurodegenerative diseases indicated a reduction in markers of neuronal damage in animal models of Alzheimer's disease.
- Case Study on Antimicrobial Efficacy:
- Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in a significant reduction in bacterial load compared to untreated controls.
Data Table: Biological Activity Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
